- Process for preparation of 2,3,4,5-tetrafluorobenzoyl chloride, China, , ,
Cas no 94695-48-4 (2,3,4,5-Tetrafluorobenzoyl chloride)

94695-48-4 structure
Nome do Produto:2,3,4,5-Tetrafluorobenzoyl chloride
2,3,4,5-Tetrafluorobenzoyl chloride Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,3,4,5-Tetrafluorobenzoyl Chloride
- 2,3,4,5-Tetrafluorboenzoyl Chloride
- 2,3,3',4',5,6-HEXACB UNLABELED
- 2,3,4,5-tetrafluorbenzoylchlorid
- 2,3,4,5-tetrafluorobenzoic acid chloride
- 2,3,4,5-tetrafluoro-benzoyl chloride
- 2,3,4,5-Tetrafluorobezoylchloride
- Benzoyl chloride,2,3,4,5-tetrafluoro
- tetrafluorobenzoyl chloride
- 2,3,4,5-tetrafluorobenzoylchloride
- Benzoyl chloride, 2,3,4,5-tetrafluoro-
- 2,3,4,5-tetrafluoro benzoyl chloride
- C7HClF4O
- 2,3,4,5-Tetrafluorobezoyl chloride
- 2,3,4,5- Tetrafluorobenzoyl chloride
- PubChem20568
- PubChem15523
- KSC486M4H
- C
- 2,3,4,5-Tetrafluorobenzoyl chloride (ACI)
- J-506851
- DTXCID10321011
- AKOS005259621
- HY-W250129
- CS-0255991
- DTXSID30369975
- DB-019643
- SCHEMBL345016
- NS00002212
- 94695-48-4
- T1855
- BCP29603
- PS-10684
- 2,3,4,5-tetra-fluoro-benzoic acid chloride
- MFCD00075164
- EC 619-058-9
- M5RD6UU23U
- 2,3,4,5-tetrafluorobenzoyl chlorde
- 2,3,4,5-Tetrafluorobenzoyl chloride, 98%
- 2,3,4,5-Tetrafluorobenzoyl chloride
-
- MDL: MFCD00075164
- Inchi: 1S/C7HClF4O/c8-7(13)2-1-3(9)5(11)6(12)4(2)10/h1H
- Chave InChI: XWCKIXLTBNGIHV-UHFFFAOYSA-N
- SMILES: O=C(C1C(F)=C(F)C(F)=C(F)C=1)Cl
- BRN: 5266860
Propriedades Computadas
- Massa Exacta: 211.96500
- Massa monoisotópica: 211.965
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 1
- Complexidade: 213
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: nothing
- XLogP3: 2.8
- Carga de Superfície: 0
- Superfície polar topológica: 17.1
Propriedades Experimentais
- Cor/Forma: Colorless Transparent Liquid
- Densidade: 1.58 g/mL at 25 °C(lit.)
- Ponto de ebulição: 65-66°C 10mm
- Ponto de Flash: Fahrenheit: 192.2 ° f
Celsius: 89 ° c - Índice de Refracção: n20/D 1.4787(lit.)
- PSA: 17.07000
- LogP: 2.62200
- Sensibilidade: Moisture Sensitive
- Solubilidade: React with water
2,3,4,5-Tetrafluorobenzoyl chloride Informações de segurança
-
Símbolo:
- Pedir:dangerous
- Palavra de Sinal:Danger
- Declaração de perigo: H227-H290-H314
- Declaração de Advertência: P210-P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P390-P403+P235-P405-P406-P501
- Número de transporte de matérias perigosas:UN 3265 8/PG 2
- WGK Alemanha:3
- Código da categoria de perigo: 34-37
- Instrução de Segurança: S26-S36/37/39-S45-S25
- CÓDIGOS DA MARCA F FLUKA:10-19-21
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Keep away from sources of ignition. Store in a cool, dry place. Store in tightly closed containers away from corrosive substances.
- Frases de Risco:R34; R36/37
- PackingGroup:III
- Grupo de Embalagem:II
- Termo de segurança:8
- Classe de Perigo:8
2,3,4,5-Tetrafluorobenzoyl chloride Dados aduaneiros
- CÓDIGO SH:2916399090
- Dados aduaneiros:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,3,4,5-Tetrafluorobenzoyl chloride Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1855-25g |
2,3,4,5-Tetrafluorobenzoyl chloride |
94695-48-4 | 97.0%(GC&T) | 25g |
¥1405.0 | 2022-06-10 | |
Apollo Scientific | PC6742-25g |
2,3,4,5-Tetrafluorobenzoyl chloride |
94695-48-4 | 98% | 25g |
£18.00 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19290-100g |
2,3,4,5-Tetrafluorobenzoyl chloride |
94695-48-4 | 97% | 100g |
¥1409.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021609-25g |
2,3,4,5-Tetrafluorobenzoyl chloride |
94695-48-4 | 98% | 25g |
¥65 | 2024-07-19 | |
Fluorochem | 007335-100g |
2,3,4,5-Tetrafluorobenzoyl chloride |
94695-48-4 | 98% | 100g |
£104.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19290-25g |
2,3,4,5-Tetrafluorobenzoyl chloride |
94695-48-4 | 97% | 25g |
¥429.0 | 2023-09-06 | |
Oakwood | 007335-5g |
2,3,4,5-Tetrafluorobenzoyl chloride |
94695-48-4 | 98% | 5g |
$15.00 | 2024-07-19 | |
abcr | AB104906-250 g |
2,3,4,5-Tetrafluorobenzoyl chloride, 98%; . |
94695-48-4 | 98% | 250g |
€367.50 | 2023-04-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T356A-100g |
2,3,4,5-Tetrafluorobenzoyl chloride |
94695-48-4 | 98% | 100g |
¥1071.0 | 2022-06-10 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24644-25g |
2,3,4,5-Tetrafluorobenzoyl chloride, 98% |
94695-48-4 | 98% | 25g |
¥16377.00 | 2023-02-08 |
2,3,4,5-Tetrafluorobenzoyl chloride Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Triphosgene Catalysts: 1-Piperazinecarboxaldehyde (bonded on Merrifield resin) Solvents: 2-Methyltetrahydrofuran ; rt → 65 °C; 8 h, 60 - 65 °C
Referência
Método de produção 2
Condições de reacção
Referência
- Preparation of pyridinylquinolones as antibacterials, European Patent Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Thionyl chloride
Referência
- Preparation and testing of 9-fluoro-6-oxo-10-pyridinylpyrido[1,2,3-de][1,4]benzoxazine-6-carboxylates and -benzothiazine-6-carboxylates as antimicrobials, European Patent Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Tributylamine ; rt → 120 °C; 2 h, 120 °C; 120 °C → 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 60 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 1, cooled
1.4 Reagents: Thionyl chloride ; rt; rt → 70 °C; 3 h, 70 °C; 70 °C → 85 °C; 5 h, 85 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 60 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 1, cooled
1.4 Reagents: Thionyl chloride ; rt; rt → 70 °C; 3 h, 70 °C; 70 °C → 85 °C; 5 h, 85 °C
Referência
- A method for preparing 2,3,4,5-tetrafluorobenzoyl chloride, China, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Phosphorus oxychloride
Referência
- 3,28-Bis-O-polyfluorobenzoylbetulin. Synthesis, Molecular Structure, and CytotoxicityRussian Journal of Organic Chemistry, 2018, 54(10), 1480-1485,
Método de produção 6
Condições de reacção
1.1 Reagents: Triphosgene Catalysts: 4-Methyl-1-piperazinecarboxaldehyde , Divinylbenzene-vinylbenzyl chloride copolymer Solvents: Chlorobenzene , Dimethylacetamide ; rt → 30 °C; 3 h, 30 °C
Referência
- Preparation of 2,3,4,5-tetrafluorobenzoyl chloride, China, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Triphosgene Catalysts: Dimethylformamide Solvents: 1,2-Dichloroethane ; 1 h, 353 K; 4 h, 353 K
Referência
- Facile and selective synthesis of 2,3,4,5-tetrafluorobenzoyl chloride with triphosgeneAsian Journal of Chemistry, 2011, 23(4), 1615-1617,
Método de produção 8
Condições de reacção
1.1 Reagents: Water Catalysts: Iron chloride (FeCl3) ; 120 °C
Referência
- Process for preparation of multiply halogenated benzotrichlorides and benzoyl chlorides, and new trihalobenzotrichlorides and -benzoyl chlorides, useful for preparation of quinolinecarboxylic acid antibacterials, Germany, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 16 h, 22 °C
Referência
- Quantification of Small Molecule-Protein Interactions using FRET between Tryptophan and the Pacific Blue FluorophoreACS Omega, 2016, 1(6), 1266-1276,
Método de produção 10
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Benzene ; 1 h, rt; 4 - 6 h, reflux
Referência
- Antimycobacterial and antimicrobial studies of newly synthesized 3-(4-(6-methylbenzo[d]thiazol-2-yl) phenyl)quinazolin-4(3H)-onesIndian Journal of Research in Pharmacy and Biotechnology, 2014, 2(1), 935-942,
Método de produção 11
Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Diethyl ether ; 0.5 h, 0 °C; overnight, rt
Referência
- Preparation method of levofloxacin hydrochloride, China, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium fluoride Catalysts: Tetramethylammonium chloride Solvents: Toluene ; rt → 100 °C; 0.4 MPa, 100 °C → 150 °C; 5 h, 120 - 150 °C; 150 °C → 50 °C
1.2 Reagents: Sodium carbonate , Water ; rt → 80 °C; 5 h, 75 - 80 °C; 80 °C → 30 °C
1.3 Reagents: Thionyl chloride ; 45 °C; 2 h, 45 °C; 45 °C → 80 °C; 3 h, 75 - 80 °C
1.2 Reagents: Sodium carbonate , Water ; rt → 80 °C; 5 h, 75 - 80 °C; 80 °C → 30 °C
1.3 Reagents: Thionyl chloride ; 45 °C; 2 h, 45 °C; 45 °C → 80 °C; 3 h, 75 - 80 °C
Referência
- Efficient green synthesis method of 2,3,4,5-tetrafluorobenzoyl chloride for producing levofloxacin, China, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; rt → 90 °C; 6 - 8 h
Referência
- Synthetic process for the preparation of levofloxacin hemihydrate from levofloxacin, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Toluene ; 55 - 60 °C
Referência
- Quinolone dimers as potential antibacterial agentsLetters in Organic Chemistry, 2011, 8(9), 637-643,
Método de produção 15
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; rt → 70 °C
Referência
- Preparation method of tetrafluorobenzyl alcohol, China, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2 h, rt
Referência
- General C-H Arylation Strategy for the Synthesis of Tunable Visible Light-Emitting Benzo[a]imidazo[2,1,5-c,d]indolizine FluorophoresJournal of Organic Chemistry, 2017, 82(10), 5046-5067,
Método de produção 17
Condições de reacção
1.1 Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C
1.2 Reagents: Thionyl chloride ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Thionyl chloride ; 0 °C; 0 °C → rt; overnight, rt
Referência
- Process for preparation of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid, China, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Sodium tetrafluoroborate Solvents: Water ; cooled
Referência
- A novel synthesis of quinolone-ofloxacinJournal Chemtracks, 2010, 12(2), 455-462,
Método de produção 19
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 7 h, reflux
Referência
- Preparation method of Marbofloxacin intermediate, China, , ,
Método de produção 20
Condições de reacção
1.1 Reagents: Pyridine , Thionyl chloride Solvents: Toluene ; rt → reflux; reflux; 4 h, reflux
Referência
- Process for preparation of ethyl 3-(N-methyl-N-benzylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate, China, , ,
2,3,4,5-Tetrafluorobenzoyl chloride Raw materials
- Tetrafluorophthalic Acid
- 1,2,3,4-tetrafluoro-5-(trichloromethyl)benzene
- 2,3,4,5-Tetrafluorobenzoic acid
2,3,4,5-Tetrafluorobenzoyl chloride Preparation Products
2,3,4,5-Tetrafluorobenzoyl chloride Literatura Relacionada
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:94695-48-4)2,3,4,5-Tetrafluorobenzoyl chloride

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:94695-48-4)2,3,4,5-Tetrafluorobenzoyl chloride

Pureza:99%/99%/99%
Quantidade:100g/500g/25g
Preço ($):287.0/1197.0/167.0